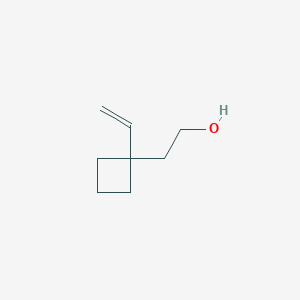
1-Ethenylcyclobutaneethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenylcyclobutaneethanol is an organic compound characterized by a cyclobutane ring with an ethenyl group and an ethanol group attached. This compound is of interest due to its unique structure, which combines the reactivity of an alcohol with the strained ring system of cyclobutane, making it a valuable subject in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutaneethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the product is often purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 1-Ethenylcyclobutaneethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products:
Oxidation: Cyclobutane carboxylic acid.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
科学研究应用
1-Ethenylcyclobutaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
作用机制
The mechanism by which 1-ethenylcyclobutaneethanol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions make the compound versatile in both chemical and biological contexts.
相似化合物的比较
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with sedative and anticonvulsant effects.
Cyclobutanol: A simpler alcohol with a cyclobutane ring, lacking the ethenyl group.
Cyclobutene: A cyclobutane derivative with a double bond, used in various organic reactions.
Uniqueness: 1-Ethenylcyclobutaneethanol is unique due to its combination of a strained cyclobutane ring, a reactive ethenyl group, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2-(1-ethenylcyclobutyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(6-7-9)4-3-5-8/h2,9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQTOOSLOQJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














